

# Commercial availability and suppliers of 2-iodo-4-(trifluoromethyl)-1,3-thiazole

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## Compound of Interest

Compound Name: 2-Iodo-4-(trifluoromethyl)-1,3-thiazole

Cat. No.: B3159757

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An In-Depth Technical Guide to the Commercial Availability and Sourcing of **2-iodo-4-(trifluoromethyl)-1,3-thiazole**

## Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of **2-iodo-4-(trifluoromethyl)-1,3-thiazole**, a critical building block in modern medicinal chemistry. We will delve into its chemical properties, synthetic utility, and a practical guide to its commercial sourcing, ensuring scientific integrity and providing actionable insights for procurement.

## Introduction: The Strategic Value of a Trifunctional Scaffold

**2-iodo-4-(trifluoromethyl)-1,3-thiazole** (CAS No. 864376-14-7) is a heterocyclic compound of significant interest in the field of drug discovery and materials science.<sup>[1][2]</sup> Its value stems from the unique combination of three key structural motifs integrated into a single, versatile molecule:

- The Thiazole Ring: A five-membered aromatic heterocycle containing both sulfur and nitrogen. The thiazole core is a "privileged scaffold" found in numerous FDA-approved drugs

and biologically active compounds, prized for its metabolic stability and ability to engage in hydrogen bonding.[3][4][5]

- **The Trifluoromethyl (CF<sub>3</sub>) Group:** This electron-withdrawing group is a cornerstone of modern medicinal chemistry. Its incorporation into a drug candidate can significantly enhance metabolic stability (by blocking sites of oxidation), increase lipophilicity (aiding membrane permeability), and improve binding affinity.[6]
- **The Iodine Atom:** Positioned at the 2-position of the thiazole ring, the carbon-iodine bond serves as a versatile synthetic "handle." Iodine is an excellent leaving group, making this position highly reactive and amenable to a wide array of powerful cross-coupling reactions. [6]

This trifecta of features makes **2-iodo-4-(trifluoromethyl)-1,3-thiazole** a highly sought-after starting material for constructing complex molecular architectures and performing structure-activity relationship (SAR) studies.

## Physicochemical Properties and Specifications

Accurate identification and handling of this reagent are paramount. The following table summarizes its key properties based on data from leading chemical suppliers.

Property	Value	Source
CAS Number	864376-14-7	[1][2][7]
Molecular Formula	C <sub>4</sub> HF <sub>3</sub> INS	[1][7]
Molecular Weight	279.02 g/mol	[1][7]
Appearance	Off-white to light brown solid	[7]
MDL Number	MFCD16659204	[1][7]
Storage Conditions	Store in freezer, under -20°C; Keep in dark place, inert atmosphere	[1][7]

Note: Purity specifications typically exceed 95-97%, but should always be confirmed by consulting the supplier's Certificate of Analysis (COA) for a specific lot.

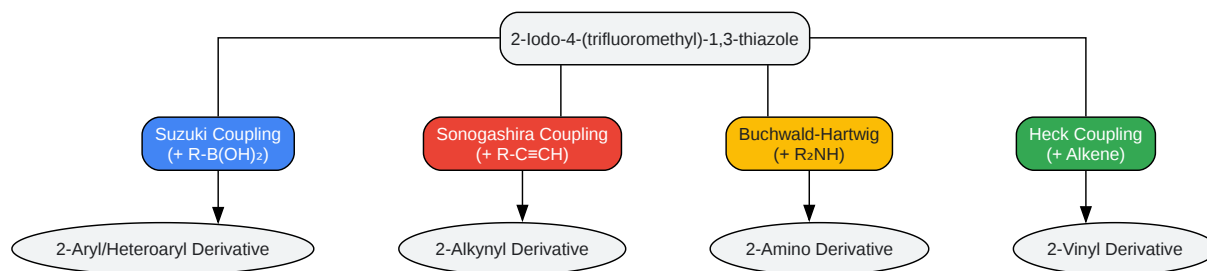
## Core Synthetic Utility: A Gateway to Molecular Diversity

The primary utility of **2-iodo-4-(trifluoromethyl)-1,3-thiazole** lies in the reactivity of its carbon-iodine bond. This bond is relatively weak, enabling its participation in a multitude of transition-metal-catalyzed cross-coupling reactions.<sup>[6]</sup> This allows for the precise and efficient introduction of diverse substituents at the 2-position, a critical step in exploring chemical space during lead optimization.

Key transformations include:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.<sup>[6]</sup>
- Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.<sup>[6]</sup>
- Heck Coupling: Reaction with alkenes to introduce vinyl groups.<sup>[6]</sup>
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing a wide range of nitrogen-containing functional groups.

The diagram below illustrates the central role of this building block in accessing a library of diverse 2-substituted thiazole derivatives.



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Caption: Synthetic pathways enabled by **2-iodo-4-(trifluoromethyl)-1,3-thiazole**.

## Commercial Availability & Representative Suppliers

This building block is readily available from a range of chemical suppliers specializing in reagents for research and development. While catalog offerings and stock levels fluctuate, the following companies are established sources for this and related heterocyclic compounds.

Supplier	CAS Number Listed	Notes
BLDpharm	864376-14-7	Often provides detailed product information, including storage conditions and related categories. <a href="#">[1]</a>
BOC Sciences	864376-14-7	Lists the compound as a building block and provides synonyms. <a href="#">[2]</a>
BenchChem	864376-14-7	Provides a good overview of the molecule's synthetic versatility and applications. <a href="#">[6]</a>
ChemicalBook	864376-14-7	Aggregates data and lists multiple suppliers, including AK Scientific, with pricing information. <a href="#">[7]</a>
Apollo Scientific	N/A	A key supplier of fluorinated building blocks and related thiazole derivatives. <a href="#">[8]</a> <a href="#">[9]</a>

This list is not exhaustive but represents a strong starting point for procurement. Researchers should also explore platforms like eMolecules, PubChem, and SciFinder to compare vendors and identify new suppliers.

## A Self-Validating Procurement Workflow

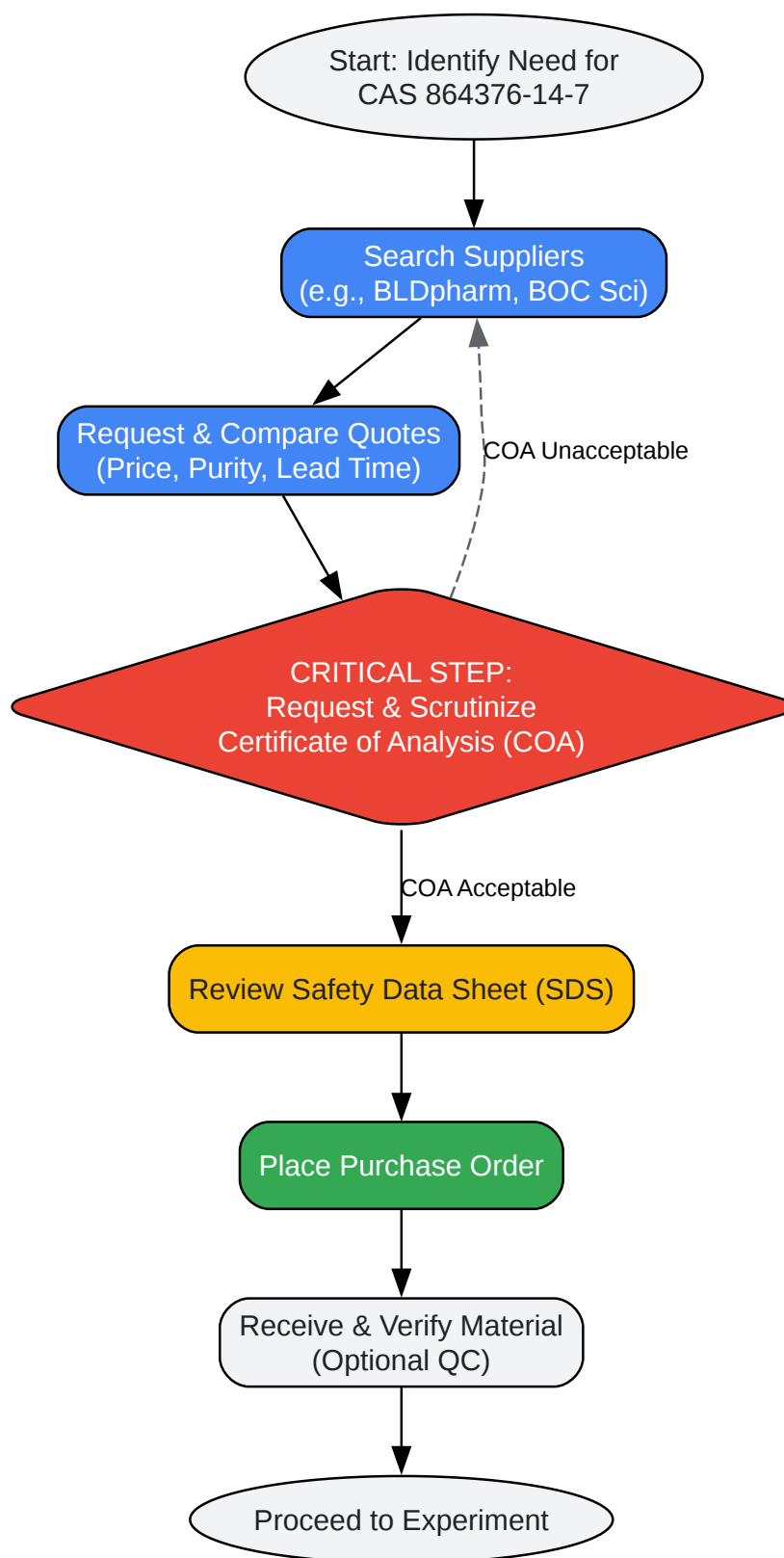
To ensure the integrity of your research, a systematic approach to chemical procurement is essential. The following workflow outlines a self-validating process for acquiring **2-iodo-4-(trifluoromethyl)-1,3-thiazole**.

### Step-by-Step Procurement Protocol:

- **Verify Identity:** Always use the CAS Number (864376-14-7) as the primary identifier to avoid ambiguity with isomers or related compounds.

- **Identify Potential Suppliers:** Utilize chemical search engines and supplier directories to compile a list of vendors.
- **Request Quotations:** Contact multiple suppliers to compare price, available quantities (e.g., 100mg, 1g, etc.), and estimated lead times.
- **Demand a Certificate of Analysis (COA):** Before purchase, request the lot-specific COA. This document is non-negotiable. Scrutinize it for:
  - **Purity Data:** Typically determined by HPLC or GC. Ensure it meets your experimental requirements.
  - **Identity Confirmation:** Look for spectral data (e.g.,  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, MS) that confirms the structure.
- **Review the Safety Data Sheet (SDS):** The SDS contains critical information on handling, storage, personal protective equipment (PPE), and disposal.<sup>[7]</sup>
- **Place Order:** Select the supplier that best balances cost, purity, availability, and reliable documentation.
- **Incoming Quality Control (Optional but Recommended):** Upon receipt, consider running a simple analytical test (e.g., melting point or TLC) to verify the material against the COA before use in a critical reaction.

The following diagram visualizes this critical workflow.



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Caption: A robust workflow for the procurement of research chemicals.

## Conclusion

**2-Iodo-4-(trifluoromethyl)-1,3-thiazole** is a powerful and commercially accessible building block for chemists engaged in drug discovery and the synthesis of functional materials. Its value is anchored in the strategic combination of a biologically relevant thiazole core, a performance-enhancing trifluoromethyl group, and a synthetically versatile iodine handle. By following a rigorous, documentation-centric procurement process, researchers can confidently source high-quality material, ensuring the reliability and reproducibility of their scientific endeavors.

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